molecular formula C10H8O2S B3421076 5-Methylbenzo[b]thiophene-3-carboxylic acid CAS No. 2084-24-4

5-Methylbenzo[b]thiophene-3-carboxylic acid

Cat. No.: B3421076
CAS No.: 2084-24-4
M. Wt: 192.24 g/mol
InChI Key: QDDGDCHXGAATCK-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophene-3-carboxylic acid is an organic chemical synthesis intermediate . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, involves heterocyclization of various substrates . For instance, the application of glutaric anhydride with 2-chloro-5-methylthiophene and 5-bromo-2-methylbenzo[b]thiophene in the presence of AlCl3 can lead to the formation of keto acids .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name, 5-methyl-1-benzothiophene-2-carboxylic acid . Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, undergo various reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 192.24 . It is insoluble in water . The formula of this compound is C10H7ClO2S, as per the NIST Chemistry WebBook .

Safety and Hazards

5-Methylbenzo[b]thiophene-3-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Thiophene-based analogs, including 5-Methylbenzo[b]thiophene-3-carboxylic acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .

Properties

IUPAC Name

5-methyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDGDCHXGAATCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2084-24-4
Record name 5-methyl-1-benzothiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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